![molecular formula C24H15ClF3N3 B2456126 1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901246-37-5](/img/structure/B2456126.png)
1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C24H15ClF3N3 and its molecular weight is 437.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-c]quinoline derivatives, including structures similar to the specified compound, involves multiple steps, including reduction, thermal cyclization, and aminoalkylation. These processes are crucial for creating compounds with potential biological activities and for further chemical modifications (Nagarajan & Shah, 1992). Such synthetic pathways are foundational in developing new molecules for various applications, highlighting the compound's role in advancing organic chemistry.
Optical and Electronic Properties
Research on similar pyrazoloquinoline derivatives has shown these compounds exhibit significant optical absorption and fluorescence spectra changes upon substitution, which can be leveraged in designing luminescent or electroluminescent materials (Danel et al., 2010). These properties are crucial for developing new materials for optical devices, sensors, and other applications requiring specific electronic and photophysical behaviors.
Biological Activities
The structural motif of pyrazolo[3,4-b]quinoline is associated with a wide range of biological activities, including antimicrobial and antiviral effects. This makes derivatives of this compound potentially valuable for pharmaceutical development (Kumara et al., 2016). The exploration of these activities can lead to the discovery of new drugs and therapeutic agents.
Materials Science Applications
Quinoline derivatives have been studied for their structural and optical properties when formed into thin films, showing potential for use in electronic and optoelectronic devices due to their high electron mobility and photovoltaic properties (Zeyada et al., 2016). Such applications underscore the compound's relevance in the development of new materials for energy conversion and storage.
Corrosion Inhibition
Quinoxaline derivatives have shown efficacy as corrosion inhibitors for metals in acidic mediums, demonstrating the compound's utility in industrial applications to protect materials from degradation (Saraswat & Yadav, 2020). This highlights another dimension of the compound's applications, extending its importance beyond biomedical and materials science fields.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15ClF3N3/c1-14-5-7-15(8-6-14)22-20-13-29-21-11-16(24(26,27)28)9-10-19(21)23(20)31(30-22)18-4-2-3-17(25)12-18/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDFUPPYPXASDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC(=CC4=NC=C32)C(F)(F)F)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
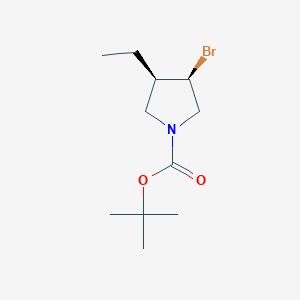
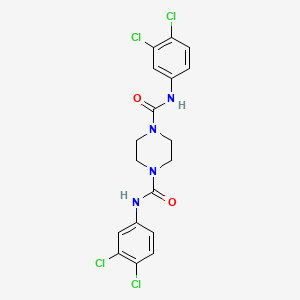

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2456047.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2456052.png)
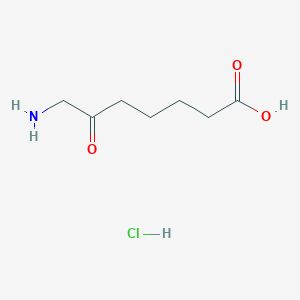

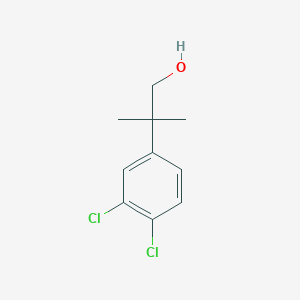
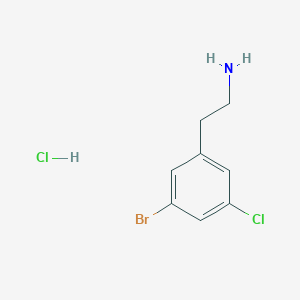
![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B2456058.png)
![N-(2-(ethylsulfonyl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2456059.png)
![2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2456060.png)
![2-{1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-2-yl}-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2456063.png)
![2-(4-Benzhydrylpiperazino)-6-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2456066.png)
